N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is a complex organic compound that holds significant interest in the fields of chemistry and pharmacology
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2S/c1-14(2)11-17-21-22-19(27-17)20-16(25)13-23-9-6-15(7-10-23)12-24-8-4-3-5-18(24)26/h14-15H,3-13H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFACZXYAQSZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2CCC(CC2)CN3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide involves a multi-step process:
Step 1: Formation of the 1,3,4-thiadiazole ring. This is typically achieved by the reaction of thiosemicarbazide with carboxylic acids under reflux conditions.
Step 2: Alkylation of the thiadiazole ring to introduce the 2-methylpropyl group. This step often requires the use of a strong base such as sodium hydride (NaH) and an alkyl halide.
Step 3: Synthesis of the piperidin-1-yl]acetamide moiety. This usually involves the coupling of piperidine with an acyl chloride or ester derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to ensure higher yields and purity. Continuous flow processes and advanced catalytic methods may be employed to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions to form various sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents or Grignard reagents.
Major Products: The products of these reactions vary widely depending on the conditions and reagents used but generally include modified thiadiazole or piperidinyl derivatives.
Scientific Research Applications
Chemistry: N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Medicine: There is significant interest in the compound for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Ongoing research aims to explore its efficacy and mechanism of action in various therapeutic contexts.
Industry: In the industrial sector, the compound's unique chemical properties make it valuable for the synthesis of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism by which N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide exerts its effects is complex and multifaceted. At the molecular level, it is believed to interact with specific enzymes and receptors, altering their activity and leading to various biological effects. Key pathways involved include those related to inflammation, microbial inhibition, and metabolic regulation.
Comparison with Similar Compounds
N-(2-Methylpropyl)-1,3,4-thiadiazol-2-ylamine
2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide
N-(2-Methylpropyl)-1,3,4-thiadiazol-2-ylcarbamic acid
Uniqueness: What sets N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide apart is its dual functional groups, which confer a distinctive set of chemical and biological properties. This compound uniquely combines the reactivity of the thiadiazole ring with the pharmacological potential of the piperidine moiety, offering a wide range of applications that similar compounds may not provide.
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